molecular formula C13H17N5O2 B13917924 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine

2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine

Katalognummer: B13917924
Molekulargewicht: 275.31 g/mol
InChI-Schlüssel: DIOZNAXATFIXDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine is an organic compound that features a tetrazine ring, which is known for its unique reactivity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine typically involves multiple steps. One common method starts with the preparation of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, which is then reacted with ethylene glycol to form the desired compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The tetrazine ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles[][2].

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations[2][2].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazine derivatives, while substitution reactions can introduce various functional groups into the molecule[2][2].

Wirkmechanismus

The mechanism of action of 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in click chemistry reactions, forming stable covalent bonds with other molecules. This property is exploited in various applications, including drug delivery and molecular imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine is unique due to its specific structure, which combines the tetrazine ring with an ethoxyethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C13H17N5O2

Molekulargewicht

275.31 g/mol

IUPAC-Name

2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine

InChI

InChI=1S/C13H17N5O2/c1-10-15-17-13(18-16-10)11-2-4-12(5-3-11)20-9-8-19-7-6-14/h2-5H,6-9,14H2,1H3

InChI-Schlüssel

DIOZNAXATFIXDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.